An In-depth Technical Guide to Biotin-PEG4-NHS Ester
An In-depth Technical Guide to Biotin-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, Biotin-PEG4-NHS ester is a pivotal tool for the biotinylation of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, complete with detailed experimental protocols and data presented for clarity and ease of use.
Core Concepts: Structure and Functionality
Biotin-PEG4-NHS ester is a versatile biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, antibodies, and other molecules containing primary amines.[1][2] Its structure consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetra-polyethylene glycol (PEG4) spacer arm, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2]
The PEG4 spacer arm is a critical feature, imparting increased water solubility to the reagent and the resulting biotinylated molecule, which helps to reduce aggregation.[1][3] This flexible spacer also minimizes steric hindrance, ensuring efficient binding of the biotin group to streptavidin or avidin.[1][3] The NHS ester group provides specific and efficient reactivity towards primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, at a pH range of 7-9, forming a stable amide bond.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Biotin-PEG4-NHS ester, compiled from various sources.
| Physical and Chemical Properties | |
| Molecular Weight | 588.67 g/mol [4] |
| Chemical Formula | C25H40N4O10S[4] |
| Purity | >95%[4][5] |
| Appearance | White to grey amorphous solid[4] |
| Spacer Arm Length | 29 Å[1] |
| Net Mass Addition | 473.22 g/mol [1] |
| CAS Number | 459426-22-3[2][4] |
| Solubility | |
| Organic Solvents | DMSO, DMF, DCM, THF, Chloroform[4][5] |
| Aqueous Solutions | Soluble in water at 10 mg/ml[1] |
| PBS (pH 7.2) | 5 mg/ml[2] |
| Storage and Handling | |
| Storage Temperature | -20°C, desiccated[4][5] |
| Shipping Conditions | Ambient temperature[4] |
| Stability | The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Reconstituted solutions should be used immediately and not stored.[6][7] |
Reaction Mechanism and Workflow
The fundamental reaction of Biotin-PEG4-NHS ester with a primary amine is a nucleophilic acyl substitution.[8] The primary amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8][9][10] This reaction is highly efficient and specific at a pH range of 7.2 to 8.5.[10][11]
A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with pH.[10] Therefore, it is crucial to perform the reaction in an amine-free buffer and to use the reconstituted reagent promptly.[6][12]
Experimental Protocols
Below is a detailed protocol for the biotinylation of an antibody (IgG) as a representative example. This protocol can be adapted for other proteins, but optimization may be required.
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column for purification
Procedure:
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer like PBS.[8] If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.[8] The recommended antibody concentration is between 1-10 mg/mL.[8]
-
Reagent Preparation : Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[8] Do not store the reconstituted reagent.[6]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG4-NHS ester to the antibody solution.[8] The optimal molar excess depends on the protein concentration and the desired degree of labeling.[6]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]
-
Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]
-
Purification : Remove excess, unreacted Biotin-PEG4-NHS ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]
-
Verification (Optional) : The degree of biotinylation can be quantified using methods like the HABA assay or mass spectrometry. A mass increase corresponding to the biotin-PEG4 moiety will be observed upon biotinylation.[13]
Applications in Research and Drug Development
Biotin-PEG4-NHS ester is a valuable reagent in a wide array of applications due to the strong and specific interaction between biotin and avidin/streptavidin. Some key applications include:
-
Protein and Antibody Labeling : For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[2][3]
-
Cell Surface Biotinylation : The water-solubility and membrane impermeability of the reagent allow for the specific labeling of cell surface proteins.[6]
-
Affinity Chromatography : Immobilization of biotinylated molecules onto streptavidin-coated resins for purification.
-
Drug Delivery and Targeting : As a component in the development of antibody-drug conjugates and other targeted therapeutic agents.[14]
-
Diagnostic Tools : Development of sensitive detection and diagnostic assays.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[11] |
| Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C.[11] | |
| Presence of amine-containing buffers | Use an amine-free buffer such as PBS, bicarbonate, or borate.[11] | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture low.[11] |
| Protein aggregation | The hydrophilic PEG spacer is designed to minimize this, but ensure the protein is soluble and stable in the chosen buffer.[1] |
This guide provides a foundational understanding of Biotin-PEG4-NHS ester, its properties, and its application in biotinylation. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.
References
- 1. goldbio.com [goldbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
